2-Phenylquinazolin-4-ol 2-Phenylquinazolin-4-ol
Brand Name: Vulcanchem
CAS No.: 1022-45-3
VCID: VC21020226
InChI: InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
SMILES: C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol

2-Phenylquinazolin-4-ol

CAS No.: 1022-45-3

Cat. No.: VC21020226

Molecular Formula: C14H10N2O

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylquinazolin-4-ol - 1022-45-3

Specification

CAS No. 1022-45-3
Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
IUPAC Name 2-phenyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
Standard InChI Key VDULOAUXSMYUMG-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Canonical SMILES C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2

Introduction

Physicochemical Properties

Basic Characteristics

2-Phenylquinazolin-4-ol possesses distinct physicochemical properties that are crucial for understanding its behavior in chemical reactions and biological systems. The compound has a molecular formula of C₁₄H₁₀N₂O with a molecular weight of 222.242 g/mol . Its chemical structure combines aromatic and heterocyclic components, contributing to its unique reactivity profile and biological significance.

Physical and Chemical Parameters

A comprehensive evaluation of the physicochemical properties of 2-Phenylquinazolin-4-ol reveals important characteristics that influence its application potential. Table 1 summarizes these key parameters:

PropertyValue
Molecular FormulaC₁₄H₁₀N₂O
Molecular Weight222.242 g/mol
Density1.2±0.1 g/cm³
Boiling Point398.2±25.0 °C at 760 mmHg
Flash Point194.6±23.2 °C
LogP2.46
Exact Mass222.079315
PSA (Polar Surface Area)46.01000
Index of Refraction1.663
Vapour Pressure0.0±0.9 mmHg at 25°C

The LogP value of 2.46 indicates moderate lipophilicity, suggesting a balanced hydrophilic-hydrophobic character that influences its membrane permeability and potential bioavailability . This property is particularly relevant when considering the compound for pharmaceutical applications, as it affects absorption, distribution, and other pharmacokinetic parameters.

Solubility and Stability Profile

The moderate lipophilicity of 2-Phenylquinazolin-4-ol suggests limited water solubility but good solubility in organic solvents. This characteristic is important for formulation considerations in pharmaceutical development and influences the selection of appropriate solvents for chemical reactions involving this compound. The high boiling point (398.2±25.0 °C) indicates thermal stability, which is advantageous for certain synthetic processes that require elevated temperatures .

Synthesis Methods

Oxidative Coupling Approach

One of the most efficient and environmentally benign approaches for synthesizing 2-Phenylquinazolin-4-ol involves oxidative coupling between 2-aminobenzamide and benzyl alcohol. This reaction employs t-butyl sodium oxide (t-BuONa) as a base and oxygen as a green oxidant, proceeding at 120°C for 24 hours with yields up to 84%. This method is particularly noteworthy for its environmental advantages, as it avoids the use of toxic oxidants and transition-metal catalysts that are common in alternative synthetic routes.

Traditional Condensation Methods

Conventional synthesis methods for 2-Phenylquinazolin-4-ol typically involve the condensation of aminobenzoic acid with benzoyl chloride in pyridine or ethanol. While these approaches have been widely employed in laboratory settings, they often require harsh reaction conditions and may produce lower yields compared to more modern synthetic strategies. The traditional methods also frequently involve toxic reagents and generate significant waste, making them less favorable from an environmental perspective.

Green Chemistry Approaches

Recent advancements in the synthesis of 2-Phenylquinazolin-4-ol have focused on environmentally friendly approaches aligned with green chemistry principles. A notable development involves the use of recyclable Brønsted acidic ionic liquids as catalysts, which achieve high yields without requiring toxic oxidizing agents. These innovative methods represent significant progress toward more sustainable chemical manufacturing processes.

Table 2: Comparison of Synthetic Methods for 2-Phenylquinazolin-4-ol

Synthetic MethodStarting MaterialsConditionsYieldEnvironmental Impact
Oxidative Coupling2-aminobenzamide + benzyl alcoholt-BuONa, O₂, 120°C, 24hUp to 84%Low (green oxidant)
Traditional CondensationAminobenzoic acid + benzoyl chloridePyridine or ethanolModerateModerate to high
Brønsted Acidic Ionic LiquidsVarious precursorsRecyclable catalystsHighLow

Industrial Production Considerations

Industrial production of 2-Phenylquinazolin-4-ol typically involves scaling up laboratory synthetic routes with careful consideration of efficiency, cost-effectiveness, and environmental impact. The use of continuous flow reactors and optimization of reaction conditions can significantly enhance the production process. Additionally, adherence to green chemistry principles, such as solvent-free conditions and non-toxic reagents, is increasingly emphasized to minimize environmental footprint and align with sustainable manufacturing practices.

Chemical Reactions and Reactivity

Halogenation Reactions

2-Phenylquinazolin-4-ol undergoes various halogenation reactions, with chlorination being particularly significant as it produces 4-chloro-2-phenylquinazoline, an important precursor for further functionalization. This transformation typically employs phosphorus oxychloride (POCl₃) as both a chlorinating agent and solvent, with the reaction conducted at reflux temperature (approximately 90°C). The mechanistic pathway involves nucleophilic substitution where the hydroxyl group is replaced by chlorine.

Table 3: Halogenation Reaction Profile

ReactionConditionsReagentsYield
Chlorination90°C, refluxPOCl₃78-84%

Alkylation Reactions

Alkylation of 2-Phenylquinazolin-4-ol represents another important transformation that can occur at either the oxygen or nitrogen atoms, depending on the specific reaction conditions employed. This regioselectivity is a crucial consideration when designing synthetic routes for targeted derivatives with specific properties or activities.

O-Propargylation

O-Propargylation exemplifies a specific type of alkylation reaction that has been studied with this compound. The reaction typically proceeds in dimethylformamide (DMF) as a solvent with potassium tert-butoxide (KOtBu) as a base at 80°C, using propargyl bromide as the alkylating agent. This transformation demonstrates the nuanced reactivity of the compound, as it produces a mixture of O- and N-alkylated products in a ratio of approximately 58:23, with the O-alkylated product predominating.

Table 4: O-Propargylation Reaction Parameters

ReactionConditionsReagentsProduct Ratio (O:N)Yield of O-product
PropargylationDMF, KOtBu, 80°CPropargyl bromide58:2358%

The mechanism involves base-mediated deprotonation of the hydroxyl group, enabling nucleophilic attack on propargyl bromide. This reaction represents an important pathway for introducing functional handles that can be utilized in subsequent transformations, such as click chemistry.

Biological Activities and Applications

Antimicrobial Properties

Quinazoline derivatives, including those structurally related to 2-Phenylquinazolin-4-ol, have demonstrated significant antimicrobial activities against various bacterial and fungal pathogens. These compounds represent promising candidates for addressing the growing challenge of antimicrobial resistance in clinical settings.

Several studies have reported the synthesis and evaluation of quinazolinone derivatives with potent antibacterial and antifungal properties. N3-sulfonamide substituted quinazolinone derivatives with iodine substitution at positions 6 and 8 have shown significantly improved antibacterial activity . Similarly, pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives developed through efficient synthetic routes have exhibited notable antimicrobial effects .

Structure-activity relationship studies have revealed that certain substituents can significantly enhance the antimicrobial activity of quinazolinone derivatives. For instance, compounds bearing chloro or hydroxy groups, particularly at ortho or meta positions, have demonstrated excellent activities against both bacterial and fungal species . These findings provide valuable guidance for the rational design of more potent antimicrobial agents based on the quinazolinone scaffold.

Table 5: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound TypeBacterial/Fungal StrainsActivity LevelKey Structural Features
N3-sulfonamide quinazolinonesVarious bacteriaSignificantly improvedIodine substitution at positions 6 and 8
Pyrazolyloxopropyl-quinazolin-4(3H)-onesVarious microorganismsSignificantPyrazolyl moiety at position 2
Benzene sulfonamide derivativesBacteria and fungiStronger against bacteria than fungi3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo group
Thiazolidin-4-onesVarious bacteria and fungiVery goodChloro or hydroxy groups, especially at ortho or meta positions

Anticancer Activities

Quinazoline derivatives have also emerged as promising anticancer agents through various mechanisms of action. A particularly significant class within this category is 4-aminoquinazolines, which function as inhibitors of epidermal growth factor receptor (EGFR) by preventing EGFR autophosphorylation . This mechanism is relevant for targeting certain types of cancer where EGFR is overexpressed or aberrantly activated.

Compound TypeTargetActivityStructural Relevance
4-AminoquinazolinesEGFRInhibition of EGFR autophosphorylation4-amino position critical for activity
6-alkoxy-4-substituted-aminoquinazolinesEGFR kinasePotent antitumor activity (IC₅₀ in nanomolar range)6-alkoxy and 4-amino substitution pattern
Quinazolines with β-halopropionamide chainEGFRImproved inhibition of EGFR autophosphorylationModification at 6th position
2-(2-thieno)-6-iodo-3-phenylamino derivativesEGFREGFR inhibition2-thieno and 6-iodo substitution
3-benzyl-2-cinnamylthio-6-quinazolin-4(3H)-onesDHFR/TSCytotoxic activityMultiple key substitution patterns

Structure-Activity Relationships

Key Structural Determinants

Understanding the structure-activity relationships of 2-Phenylquinazolin-4-ol and related compounds is essential for rational drug design and the optimization of biological activities. Research has identified several structural features that significantly influence the biological properties of these compounds.

For antimicrobial activity, the following structural aspects have been identified as important:

  • Substitution patterns on the quinazoline ring, particularly iodine at positions 6 and 8, can enhance antibacterial activity .

  • The presence of electron-donating or withdrawing groups on the phenyl ring exerts significant influence on the antibacterial profile .

  • Compounds with methoxy and methyl-substituted rings often demonstrate higher activity compared to those bearing other functional groups .

  • The presence of hydroxy groups, especially at ortho or meta positions, can significantly improve activity against both bacterial and fungal species .

For anticancer activity, particularly EGFR inhibition, several structural features have been identified as critical:

  • The 4-amino position is essential for EGFR kinase inhibitory activity .

  • Substitution at the 6th position, such as with alkoxy groups or β-halopropionamide chains, can enhance EGFR inhibition .

  • The presence of specific groups at the 2-position, such as thieno groups, can improve EGFR inhibitory activity .

Influence of Tautomerism

The tautomeric nature of 2-Phenylquinazolin-4-ol, which can exist as 2-phenylquinazolin-4(3H)-one, has significant implications for its biological activity. The equilibrium between these forms affects the compound's ability to interact with biological targets and should be carefully considered in drug design strategies. The keto form may facilitate hydrogen bonding interactions with target proteins, while the enol form may participate in different binding modes, potentially affecting selectivity and potency.

Recent Research and Future Directions

Emerging Therapeutic Applications

Current research is also exploring novel derivatives of 2-Phenylquinazolin-4-ol with enhanced properties and expanded therapeutic applications. These include:

  • Development of hybrid molecules that combine the quinazoline scaffold with other pharmacologically active moieties to create compounds with dual or multi-target activities.

  • Targeting specific enzymes or receptors involved in disease pathways, particularly those relevant to antibiotic-resistant infections and aggressive cancers.

  • Investigation of quinazoline derivatives as potential candidates for treating other conditions, such as inflammatory disorders and neurodegenerative diseases.

Computational Approaches

Computational methods are increasingly being employed to predict the activity of quinazoline derivatives and guide rational drug design efforts. These include molecular docking studies to understand binding interactions with target proteins, quantitative structure-activity relationship (QSAR) analyses to correlate structural features with biological activities, and molecular dynamics simulations to investigate the dynamic behavior of these compounds in biological environments.

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